[1-(Bromomethyl)cyclopropyl]cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Bromomethyl)cyclopropyl]cyclohexane is an organic compound that features a cyclopropyl group attached to a cyclohexane ring via a bromomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Bromomethyl)cyclopropyl]cyclohexane typically involves the bromination of cyclopropylmethyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to achieve high yields . The reaction mechanism involves the formation of an α-bromoketone intermediate, which then undergoes cyclopropanation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
[1-(Bromomethyl)cyclopropyl]cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of alcohols or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of cyclopropylmethyl derivatives without the bromine atom.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or NH3 in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Alcohols, amines, or other substituted cyclopropylmethyl derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclopropylmethyl derivatives without the bromine atom.
Wissenschaftliche Forschungsanwendungen
[1-(Bromomethyl)cyclopropyl]cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce cyclopropylmethyl groups into larger molecules.
Biology: Potential use in studying the effects of cyclopropyl groups on biological systems.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of [1-(Bromomethyl)cyclopropyl]cyclohexane involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethyl bromide: Similar structure but lacks the cyclohexane ring.
Cyclohexylmethyl bromide: Similar structure but lacks the cyclopropyl group.
Bromocyclohexane: Contains a bromine atom attached directly to the cyclohexane ring.
Uniqueness
[1-(Bromomethyl)cyclopropyl]cyclohexane is unique due to the combination of the cyclopropyl and cyclohexane rings, which can impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C10H17Br |
---|---|
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
[1-(bromomethyl)cyclopropyl]cyclohexane |
InChI |
InChI=1S/C10H17Br/c11-8-10(6-7-10)9-4-2-1-3-5-9/h9H,1-8H2 |
InChI-Schlüssel |
JXSPTOKUTAQOGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2(CC2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.